L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
Overview
Description
Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They are distinguished from proteins on the basis of size, typically containing less than 50 monomer units .
Synthesis Analysis
Peptides are synthesized by specific enzymes in the body that link amino acids together in a particular sequence. The process of peptide synthesis can also be carried out in a laboratory setting .Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the specific chemical bonds between these amino acids. The structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Peptides can undergo various chemical reactions, often catalyzed by enzymes. These can include cleavage of the peptide bond (hydrolysis), addition or removal of chemical groups (such as phosphorylation or methylation), or rearrangement of the peptide sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide, such as its solubility, stability, and reactivity, depend on the nature of its amino acids and their sequence .Scientific Research Applications
Peptide Synthesis and Characterization
Research on peptides similar in structure to L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine has focused on their synthesis and characterization. Studies have synthesized various peptide sequences for in-depth analysis, such as investigating the spectral properties and chemical behavior of these peptides (Gurd et al., 1971), (Scoffone et al., 1967).
Enzymatic Studies
Several studies have examined the interactions of peptides with enzymes, exploring aspects like enzyme specificity and reaction mechanisms. For example, research on valyl-tRNA synthetase from Bacillus stearothermophilus looked at how different amino acids, including components of the peptide , interact with the enzyme (Kakitani et al., 1987).
Peptide Function in Microorganisms
In the realm of microbiology, the synthesis of various peptides, including ones resembling L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine, has been examined using enzymes from microorganisms like Proteus mirabilis (Nakayama et al., 1981). These studies have implications for understanding microbial metabolism and the production of novel peptides.
Biophysical Studies
There are studies that focus on the physical and chemical properties of peptides, such as their behavior in reactions and structural characteristics. For instance, the formation and spectral properties of copper (II) ion complexes with peptides were studied to understand their biophysical interactions (Hartzell & Gurd, 1969).
Fermentation and Amino Acid Production
Research has also delved into the fermentation processes and amino acid production in bacteria, exploring how various amino acids, including those present in the peptide, are synthesized and regulated (Chen Qi, 1981). This has implications for industrial production of amino acids and related compounds.
Safety And Hazards
Future Directions
The study of peptides is a rapidly advancing field, with many potential applications in medicine, biotechnology, and other areas. Future research may focus on developing new methods for peptide synthesis, understanding the function of peptides in the body, and designing peptides with specific biological activities .
properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTBAGOTDJPUJV-XMTFRXHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N9O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epsilon-V1-2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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